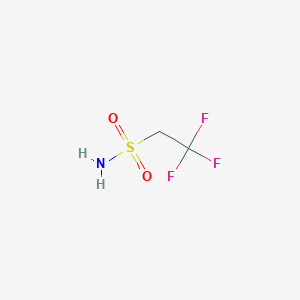

2,2,2-Trifluoroethane-1-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATIGRDCWBXQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611783 | |

| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67497-95-4 | |

| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical science. tandfonline.comnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physicochemical and biological characteristics of a parent compound. tandfonline.comyoutube.com

Fluorination can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the in vivo half-life of a molecule. youtube.com Furthermore, the presence of fluorine can alter a molecule's lipophilicity, which in turn influences its membrane permeability and bioavailability. tandfonline.comyoutube.com The strong electron-withdrawing nature of fluorine can also modify the acidity or basicity of nearby functional groups, impacting how a molecule interacts with biological targets. tandfonline.com Consequently, an estimated one-fifth of all pharmaceutical drugs contain fluorine, a testament to its transformative role in medicinal chemistry. wikipedia.org Beyond pharmaceuticals, fluorinated compounds are integral to materials science, leading to the development of polymers with high thermal stability and unique surface properties, such as those found in non-stick coatings and advanced lubricants. numberanalytics.comman.ac.uk

The Significance of Sulfonamide Architectures in Chemical Synthesis

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a highly valued structural motif in chemistry. wikipedia.org First gaining prominence with the discovery of sulfa drugs, the earliest class of synthetic antibacterial agents, the sulfonamide group has since demonstrated remarkable versatility. wikipedia.orgajchem-b.com

In the realm of chemical synthesis, sulfonamides are prized for their stability and their ability to act as key building blocks for more complex molecular architectures. ajchem-b.com The sulfonamide linkage is relatively unreactive and the group's rigid geometry often results in crystalline products, which aids in purification and characterization. wikipedia.org This functional group is a cornerstone in the synthesis of a wide array of compounds, including not only antibacterials but also diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgwikipedia.org Moreover, sulfonamides and their derivatives are employed as catalysts and chiral auxiliaries in asymmetric synthesis, highlighting their utility beyond purely biological applications. wikipedia.org The ability of the sulfonamide group to participate in a variety of chemical transformations and to serve as a stable scaffold makes it an indispensable tool for synthetic chemists. ajchem-b.comnih.gov

Positioning of 2,2,2 Trifluoroethane 1 Sulfonamide Within Advanced Chemical Research Paradigms

Role as a Protecting Group in Organic Synthesis

The sulfonamide group can be employed as a protecting group for amines in organic synthesis. The stability of the sulfonamide bond under a variety of reaction conditions makes it a robust protecting group.

While the sulfonamide group is generally stable, specific types of sulfonamides have been developed that can be cleaved under defined conditions to release the free amine. For example, 2-(trimethylsilyl)ethanesulfonamide (B144012) is a notable protecting group that can be removed by treatment with fluoride (B91410) ions. nih.gov This makes it particularly useful in complex molecule synthesis where mild deprotection conditions are required. nih.gov

Specific Reaction Mechanisms and Pathways

The reactivity of this compound derivatives is governed by specific reaction mechanisms. The reaction of alkyl 2,2,2-trifluoroethanesulfonates (tresylates) with aqueous base is a notable example. nih.govcapes.gov.br Kinetic and product studies indicate that this reaction proceeds via an (E1cB)rev mechanism, involving the loss of hydrogen fluoride to form an alkyl 2,2-difluoroethenesulfonate intermediate. nih.govcapes.gov.br This intermediate then rapidly reacts to give the observed products. nih.govcapes.gov.br

In the context of N-alkylation using trichloroacetimidates, the evidence points towards an S\N1 reaction pathway, particularly when the trichloroacetimidate (B1259523) can form a stabilized carbocation. nih.gov

The formation of heterocyclic systems from N-(chlorosulfonyl)imidoyl chloride involves electrophilic heterocyclization, a process where the chlorosulfonyl group adds to an unsaturated bond within the same molecule. mdpi.com

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

The formation of this compound itself is a primary example of a nucleophilic substitution reaction at the sulfonyl group. The common precursor, 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride), is highly reactive towards nucleophiles due to the polarized S-Cl bond, which is further activated by the electron-withdrawing trifluoromethyl group. smolecule.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.

In this mechanism, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. The synthesis of the parent sulfonamide involves the reaction of tresyl chloride with ammonia. Similarly, a wide range of N-substituted sulfonamides and other sulfonyl derivatives can be synthesized by reacting tresyl chloride with different nucleophiles. These reactions are typically carried out in solvents like dichloromethane (B109758) or acetonitrile, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. smolecule.com

Detailed research findings on the nucleophilic substitution of the precursor 2,2,2-trifluoroethanesulfonyl chloride are summarized below, illustrating the versatility of the sulfonyl group in forming various derivatives.

Table 1: Nucleophilic Substitution Reactions with 2,2,2-Trifluoroethanesulfonyl Chloride

| Nucleophile Type | Product Class | General Reaction Conditions | Yield Range (%) |

|---|---|---|---|

| Primary Amines | Sulfonamides | CH₂Cl₂, 0-25°C, with a base (e.g., pyridine) | 75-92 |

| Alcohols | Sulfonate Esters | Anhydrous acetone, K₂CO₃, Room Temperature | 68-85 |

| Thiols | Sulfonothioates | THF/H₂O, pH 10-12 | 60-78 |

Data sourced from a study on the reactivity of 2,2,2-trifluoroethanesulfonyl chloride.

While these examples involve the sulfonyl chloride precursor, the resulting sulfonamides can also undergo further substitution, although the amide group (NH₂) is a poorer leaving group than chloride, making such reactions less common.

Condensation and Amination Reactions of Trifluoroethanesulfonamides

The nitrogen atom of the trifluoroethanesulfonamide group can act as a nucleophile, participating in condensation and amination reactions. A condensation reaction involves the combination of two molecules to form a single, larger molecule, accompanied by the loss of a small molecule, such as water. nih.gov The N-H protons of sulfonamides are acidic and can be removed by a base, allowing the resulting anion to engage in nucleophilic attack.

A key example of this reactivity is the N-alkylation of sulfonamides. While specific studies on this compound are not prevalent, the general reaction for sulfonamides involves their treatment with alcohols or alkyl halides to form N-alkylated products. For instance, water-soluble iridium complexes have been shown to catalyze the N-alkylation of various poorly nucleophilic sulfonamides with alcohols. rsc.org This process, which can be promoted by microwave irradiation in the presence of a catalyst and a base like cesium carbonate, demonstrates the viability of forming C-N bonds at the sulfonamide nitrogen. rsc.org

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, are also characteristic of primary amides and sulfonamides, leading to the formation of imines or related adducts. These reactions typically require acid or base catalysis. For example, the acid-catalyzed condensation of 2,2'-thiodiethanethiol with benzaldehyde (B42025) has been studied in detail, showing how reaction conditions can direct the outcome. rsc.org Similarly, 2-aminobenzohydrazide condenses with various aldehydes and ketones to yield hydrazones and other cyclic products. researchgate.net Although specific examples with this compound are not detailed in the surveyed literature, its primary amine group suggests it could undergo analogous transformations with suitable carbonyl partners under appropriate catalytic conditions.

Table 2: Representative N-Alkylation of Sulfonamides with Alcohols

| Sulfonamide Substrate | Alcohol | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| General Sulfonamide | Various Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Cs₂CO₃ | 74-91 |

Data adapted from a study on water-soluble iridium-catalyzed N-alkylation. rsc.org

Intramolecular Sulfonamide Ligation in Organometallic Complexes

The sulfonamide group of this compound derivatives can act as a ligand in organometallic chemistry. A notable application is its use in reversible, pH-dependent intramolecular ligation in ruthenium(II) complexes. smolecule.com This strategy has been employed to control the coordination environment around the metal center, thereby modulating the complex's reactivity.

In this approach, a this compound moiety is tethered to an arene ligand coordinated to a ruthenium(II) center. The acidity of the sulfonamide N-H proton allows for deprotonation under specific pH conditions. The resulting sulfonamide anion can then displace a labile ligand, such as water or a chloride ion, from the ruthenium's coordination sphere, forming a stable chelate ring. rsc.org This intramolecular ligation is reversible; a decrease in pH leads to protonation of the sulfonamide nitrogen and subsequent opening of the chelate ring.

This pH-dependent control over the metal's coordination environment has been shown to regulate the reactivity of the complex. For example, a ruthenium complex featuring a tethered trifluoroethanesulfonamide was found to be significantly less reactive towards binding with the model nucleobase 5'-guanosine monophosphate (5'-GMP) at a pD of 7.5 (where the sulfonamide is coordinated) compared to its reactivity at a more acidic pD of 6.5 (where the chelate ring opens). This pH-sensitive behavior is of interest for developing metallodrugs that could be selectively activated in the slightly acidic microenvironment of tumor tissues. smolecule.com

Table 3: pH-Dependent Reactivity of a Ruthenium-Trifluoroethanesulfonamide Complex

| Complex | pD | State of Sulfonamide Ligand | Reactivity with 5'-GMP (after 144h) |

|---|---|---|---|

| [Ru(η⁶-arene-TfES)(en)Cl]PF₆ | 7.5 | Coordinated (Chelated) | No coordination observed |

| [Ru(η⁶-arene-TfES)(en)Cl]PF₆ | 6.5 | Uncoordinated (Ring-opened) | Coordination observed |

Information synthesized from studies on organometallic ruthenium complexes. 'arene-TfES' represents an arene ligand tethered to 2,2,2-trifluoroethanesulfonamide.

Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trifluoroethane 1 Sulfonamide and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of 2,2,2-Trifluoroethane-1-sulfonamide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the trifluoromethyl group (CF₃) would appear as a quartet due to spin-spin coupling with the three neighboring fluorine atoms. The two protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet, as their exchange rate can sometimes average out coupling to adjacent nuclei.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂- | 3.8 - 4.2 | Quartet (q) |

| -NH₂ | 7.0 - 7.5 | Broad Singlet (br s) |

Note: Predicted data based on analogous structures.

Carbon-13 (¹³C) NMR Characterization

In the ¹³C NMR spectrum, two signals are anticipated for the two carbon atoms of this compound. The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet by the three attached fluorine atoms. The methylene carbon (-CH₂-) will appear as a triplet due to coupling with the two adjacent protons, though this coupling is often removed in proton-decoupled spectra, where it would appear as a quartet due to the larger C-F coupling over two bonds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |

| -C H₂- | 50 - 55 | Quartet (q) |

| -C F₃ | 120 - 125 | Quartet (q) |

Note: Predicted data based on analogous structures and known coupling patterns.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would be split into a triplet by the two adjacent methylene protons. In related structures, such as N-(2-(cyclohexa-1,4-dien-1-yl)ethyl)-2,2,2-trifluoroethane-1-sulfonamide, this signal appears around -62.5 ppm. nih.gov The chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a powerful probe for studying the interactions of the trifluoroethyl group in various conjugates. nih.gov

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF₃ | -62 to -63 | Triplet (t) |

Note: Predicted data based on analogous structures. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. While a complete, publicly available crystal structure for the parent this compound is not fully detailed, data for its derivatives and general knowledge of sulfonamide structures allow for a robust prediction of its solid-state characteristics. nih.govresearchgate.net

The molecular geometry would feature a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and the trifluoroethyl group. The presence of the sulfonamide moiety (-SO₂NH₂) is key to its intermolecular interactions. In the solid state, sulfonamides are well-known to form strong intermolecular hydrogen bonds, typically involving the amide N-H protons as donors and the sulfonyl oxygen atoms as acceptors. acs.org These interactions often lead to the formation of well-ordered supramolecular structures, such as dimers or extended chains. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgiucr.orgnih.gov For this compound, this analysis would map the close contacts between neighboring molecules. The dominant interactions expected are hydrogen bonds between the sulfonamide N-H and S=O groups, which would appear as distinct red regions on the d_norm surface map.

Based on analyses of other sulfonamides, the primary contributors to the crystal packing would be:

O···H/H···O contacts (30-40%): Representing the strong N-H···O hydrogen bonds. iucr.org

H···H contacts (25-30%): Arising from van der Waals forces between hydrogen atoms. iucr.orgiucr.org

These interactions dictate the stability and physical properties of the crystalline solid. iucr.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (molecular formula C₂H₄F₃NO₂S), HRMS would confirm its identity by measuring its mass to within a few parts per million (ppm) of the theoretical value. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. chromatographyonline.commdpi.com

Using electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ or other adducts. The high mass accuracy of instruments like Orbitrap or FT-ICR mass spectrometers provides unambiguous confirmation of the chemical formula. mdpi.com

| Parameter | Value |

| Molecular Formula | C₂H₄F₃NO₂S |

| Monoisotopic Mass | 163.9864 g/mol |

| Expected HRMS Ion [M+H]⁺ | 164.9942 m/z |

Note: Values calculated based on isotopic masses.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

The rigorous assessment of chemical purity and the precise determination of the enantiomeric composition of chiral compounds are paramount in pharmaceutical development and chemical research. For this compound and its conjugates, which possess a stereogenic center, advanced chromatographic techniques are indispensable tools. These methods not only quantify impurities but also resolve and measure the relative amounts of each enantiomer, a critical factor as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

UPLC-MS and SFC for Enantiomeric Ratio Determination

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Supercritical Fluid Chromatography (SFC) are at the forefront of analytical techniques for the chiral separation and quantification of sulfonamides. researchgate.net These methods offer high resolution, sensitivity, and speed, making them ideal for determining the enantiomeric ratio of this compound.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and often preferred technique for chiral separations due to several advantages over traditional liquid chromatography. researchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, SFC can achieve faster and more efficient separations. researchgate.net For the enantiomeric resolution of sulfonamide derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates. researchgate.netresearchgate.netnih.gov

The hyphenation of SFC with mass spectrometry (SFC-MS) is particularly advantageous, allowing for sensitive and selective detection, which is crucial for analyzing trace amounts or complex mixtures. researchgate.netuva.es In a typical SFC-MS setup for the enantiomeric analysis of a compound like this compound, a solution of the racemic compound is injected onto a chiral column. The supercritical fluid mobile phase, often modified with a small amount of an organic solvent like methanol, carries the sample through the column. The differential interactions between the enantiomers and the chiral stationary phase cause them to separate and elute at different times. The mass spectrometer then detects and quantifies each enantiomer.

Advanced configurations, such as two-dimensional SFC (2D-SFC/SFC/MS), can further enhance the purity assessment of complex samples. nih.govresearchgate.net In this setup, an initial achiral separation can remove impurities before the targeted racemic compound is transferred to a second-dimension chiral column for enantiomeric separation. nih.govresearchgate.net

UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC), which uses sub-2 µm particle columns, offers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a highly selective and sensitive tool for the enantioselective determination of chiral compounds.

For the analysis of this compound, a chiral UPLC-MS/MS method would involve the use of a chiral stationary phase capable of resolving the enantiomers. The optimization of the mobile phase composition, including the type and concentration of any additives, is critical for achieving baseline separation. nih.gov An appropriately chosen buffer can improve peak shape and ionization efficiency in the mass spectrometer. nih.gov Molecular docking studies can be employed to understand the interaction between the enantiomers and the chiral stationary phase, aiding in method development. nih.gov

The determination of the enantiomeric ratio is achieved by comparing the peak areas of the two enantiomers in the resulting chromatogram. The high sensitivity of UPLC-MS/MS allows for the accurate quantification of even small amounts of one enantiomer in the presence of a large excess of the other.

Below is a representative data table illustrating the type of results that can be obtained from the chiral analysis of this compound using SFC-MS.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | MS (ESI+) |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee %) | 99.0% (for a sample enriched in Enantiomer 1) |

Computational Chemistry and Theoretical Investigations of 2,2,2 Trifluoroethane 1 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical explorations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides deep insight into reaction feasibility and kinetics.

For instance, in studies of related per- and polyfluoroalkyl substances (PFAS), DFT has been used to decipher complex reaction pathways initiated by radicals like •OH. nih.gov Researchers can model the step-by-step transformation, calculating rate constants using transition-state theory to determine the most favorable reaction pathways. nih.gov A similar approach for 2,2,2-Trifluoroethane-1-sulfonamide would involve modeling its interaction with various reactants, identifying the transition state structures for key steps (e.g., deprotonation, substitution), and calculating the associated energy barriers. rsc.org This information is crucial for predicting its stability, reactivity, and potential degradation pathways in different chemical environments. The process involves optimizing the geometry of the reactants, products, and the proposed transition state connecting them to calculate the activation energy of the reaction. researchgate.netyoutube.com

The electronic structure of a molecule governs its reactivity. DFT is used to calculate key electronic properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Theoretical studies on various sulfonamide derivatives utilize DFT to understand their electronic properties and how they interact with biological targets. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting regions susceptible to attack. mdpi.com For this compound, the electron-withdrawing trifluoromethyl and sulfonyl groups would significantly influence its electronic profile, a feature that DFT calculations can precisely quantify.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Sulfonamide Analog This table presents typical data obtained from DFT calculations for related sulfonamides to illustrate the type of information generated. Specific values for this compound would require dedicated calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability; a larger gap implies lower reactivity. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

A molecule's three-dimensional shape is fundamental to its function and interactions. DFT calculations are used to determine the most stable geometric structures (bond lengths, bond angles, and dihedral angles) and to explore the molecule's conformational landscape. For flexible molecules like this compound, rotation around single bonds (e.g., the C-S and S-N bonds) gives rise to different conformers.

Studies on other sulfonamides have shown that the orientation of the sulfonamide group relative to an adjacent ring can be perpendicular or gauche, influenced by weak intramolecular interactions. mdpi.com Similarly, investigations into fluorinated ethanes reveal distinct, stable conformers based on the rotation around the C-C bond. mdpi.com DFT calculations can map the potential energy surface by systematically changing the key dihedral angles, allowing for the identification of energy minima (stable conformers) and the energy barriers between them. This analysis would predict the most likely shape or shapes of this compound in the gas phase or in solution.

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. DFT, combined with techniques like Hirshfeld surface analysis, can be used to visualize and quantify these interactions.

For many sulfonamides, hydrogen bonding involving the sulfonamide N-H and S=O groups is a dominant factor in their crystal packing. nih.gov Studies on related compounds have demonstrated that the sulfonamide moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of complex supramolecular architectures like dimers and chains. mdpi.comnih.gov Periodic DFT calculations can predict the most stable crystal structure of this compound, providing insights into its solid-state properties before it is even synthesized. nih.gov

Molecular Dynamics (MD) Simulations

While DFT studies often focus on static structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing information about conformational changes, solvation, and interactions with other molecules.

Although specific MD simulations for this compound are not readily found, extensive research exists on the structurally similar solvent, 2,2,2-trifluoroethanol (B45653) (TFE). uq.edu.au MD simulations have shown that TFE molecules tend to aggregate in aqueous solutions, forming clusters that can influence the structure of biomolecules like peptides. nih.govnih.govuq.edu.au These simulations suggest that TFE stabilizes secondary structures in peptides by creating a low-dielectric environment that favors intra-peptide hydrogen bonds. nih.govnih.gov An MD study of this compound could similarly explore its behavior in different solvents, its tendency to self-aggregate, and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate a molecule's structural or physicochemical properties (described by numerical values called "descriptors") with its biological activity (QSAR) or a physical property (QSPR).

QSAR studies have been successfully applied to large sets of sulfonamide derivatives to build predictive models for various biological activities, such as anticancer or enzyme inhibitory effects. nih.govresearchgate.netnih.gov These models use multiple linear regression (MLR) or machine learning algorithms to find a mathematical relationship between descriptors and activity. nih.govqub.ac.uk Key descriptors often include molecular mass, polarizability, hydrophobicity (logP), and various topological indices. nih.govresearchgate.netnih.gov

A QSPR model could be developed for a series of compounds including this compound to predict properties like melting point, boiling point, or solubility based on calculated molecular descriptors. nih.gov Such models are valuable tools in chemical design, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and testing. rsc.org

Table 2: Common Descriptor Classes in QSAR/QSPR Models for Sulfonamides

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |

| Geometric (3D) | Van der Waals Volume, Surface Area | Molecular size and shape. |

| Electronic | Dipole Moment, Partial Charges | Charge distribution and polarity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility characteristics. |

Based on the conducted research, no specific studies on the computational toxicology or chemical transformations of this compound were found. General information on the transformation of sulfonamides in aquatic environments and the computational modeling of other fluorinated compounds is available, but direct research into the specified compound is not present in the provided search results.

Therefore, the requested article on the "" with a focus on "Computational Toxicology Research in Context of Chemical Transformations" cannot be generated due to the lack of specific data and research findings for this particular compound.

To provide a comprehensive and accurate article as per the user's instructions, dedicated computational studies on this compound are necessary. Such studies would need to investigate its metabolic pathways, predict the formation of transformation products, and assess their potential toxicological profiles using computational methods. Without this foundational research, any attempt to create the requested content would be speculative and not based on the required scientifically accurate and detailed findings.

Applications of 2,2,2 Trifluoroethane 1 Sulfonamide in Specialized Chemical Research

Role in Advanced Organic Synthesis as a Building Block and Reagent

In the realm of advanced organic synthesis, 2,2,2-Trifluoroethane-1-sulfonamide serves as a versatile building block and reagent, primarily for introducing trifluoroethyl groups and for constructing complex nitrogen-containing molecules.

Introduction of Trifluoroethyl Functionality

The 2,2,2-trifluoroethyl group is a valuable moiety in medicinal chemistry and materials science, often imparting desirable properties such as increased lipophilicity, metabolic stability, and binding affinity. This compound can serve as a precursor to reagents that introduce this functionality. While direct use is less common, its derivatives are instrumental. For instance, the corresponding sulfonyl chloride can be used to introduce the trifluoroethanesulfonyl group, which can then be modified.

The high NH-acidity and lipophilicity of triflamides, a class of compounds to which this compound belongs, are key to their utility. mdpi.com These properties, driven by the strong electron-withdrawing nature of the CF₃SO₂ group, make them effective components in a variety of organic reactions. mdpi.com

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.netnih.gov Sulfonamides, in general, are crucial intermediates in the synthesis of these structures. researchgate.netbenthamscience.com The intramolecular cyclization of allyl sulfonamides, for example, provides a straightforward route to various nitrogen-containing heterocyclic compounds. benthamscience.com

Derivatives of this compound can be employed in the synthesis of a variety of nitrogen heterocycles. For instance, N-(chlorosulfonyl)imidoyl chlorides, which can be conceptually derived from sulfonamides, are used to construct six-, seven-, and eight-membered heterocycles containing a sulfonamide group. mdpi.com The reactivity of the sulfonamide nitrogen allows for its incorporation into cyclic structures, leading to the formation of compounds like 1,2,4-benzothiadiazepine-1,1-dioxides. mdpi.com The synthesis of such heterocycles is often achieved through multi-component reactions, highlighting the efficiency of these building blocks. mdpi.com

Catalytic Applications of this compound Derivatives

The derivatives of this compound have found extensive use in catalysis, particularly in the development of strong Brønsted acids and chiral ligands for asymmetric synthesis.

Brønsted Acid Catalysis by Triflamide-Type Structures

Triflamides, and especially their bis(sulfonyl) counterparts known as triflimides, are exceptionally strong Brønsted acids. mdpi.comacs.org Triflimide (Tf₂NH) is a highly effective catalyst for a wide range of organic transformations, including Friedel-Crafts reactions and cycloadditions, due to its high acidity and compatibility with organic solvents. mdpi.com The strong electron-withdrawing trifluoromethyl group in triflamide structures is central to this enhanced acidity.

Chiral N-triflyl phosphoramides, which incorporate a triflamide motif, have been developed as highly reactive and acidic chiral Brønsted acid catalysts. researchgate.netrsc.org These catalysts have proven effective in promoting enantioselective reactions such as the Diels-Alder reaction. researchgate.net The increased acidity of these catalysts, when compared to traditional chiral phosphoric acids, allows them to catalyze reactions involving weakly basic electrophiles. rsc.org

| Catalyst Type | Example Reaction | Key Features |

| Triflimide (Tf₂NH) | Friedel-Crafts alkylation | Strong Brønsted acid, good solvent compatibility. mdpi.com |

| Chiral N-triflyl phosphoramide | Asymmetric Diels-Alder | Highly acidic, enables enantioselective transformations. researchgate.net |

Development of Ligands for Metal-Complex Catalysis

The sulfonamide functional group is a versatile coordinating moiety for the development of ligands for metal-complex catalysis. researchtrends.netnih.gov The nitrogen atom of the sulfonamide can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the substituents on the sulfur atom.

Derivatives of this compound can be incorporated into ligand scaffolds to create catalysts for various transformations. For example, a hexadentate ligand based on a 1,4,7-triazacyclononane (B1209588) backbone bearing three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has been synthesized and its coordination with various transition metals studied. rsc.org Such complexes have potential applications in areas like magnetic resonance imaging. rsc.org The development of metal-organophosphorus ligand complex catalysts is a broad field where sulfonamide-containing ligands can play a role. google.com

Asymmetric Catalysis Utilizing Sulfonamide Motifs

Chiral sulfonamides are widely employed as ligands and organocatalysts in asymmetric synthesis. researchtrends.net They have been successfully used in a variety of reactions, including the alkylation of aldehydes, transfer hydrogenation of ketones, and Michael additions. researchtrends.net In many of these reactions, the sulfonamide is part of a larger chiral ligand that coordinates to a metal catalyst. researchtrends.net

The sulfonamide motif can also be a key component of organocatalysts. For instance, organocatalysts bearing both squaramide and sulfonamide groups have been shown to be effective in promoting direct vinylogous aldol (B89426) reactions with high enantioselectivity. acs.org Furthermore, carbene-catalyzed methods have been developed for the highly enantioselective modification of sulfonamides themselves. rsc.org Nickel-catalyzed asymmetric reductive amination of sulfonamides has also been achieved, providing a route to chiral sulfonamides with excellent enantiomeric excess. nih.gov

| Catalytic System | Reaction Type | Outcome |

| Chiral mono- and bis-sulfonamides | Alkylation of aldehydes, transfer hydrogenation | Enantioselective synthesis of chiral alcohols. researchtrends.net |

| Squaramide-sulfonamide organocatalyst | Direct vinylogous aldol reaction | Highly enantioselective formation of anti-aldol products. acs.org |

| Nickel-catalyst with sulfonamide substrate | Asymmetric reductive amination | Synthesis of chiral sulfonamides in excellent enantiomeric excess. nih.gov |

| Palladium/copper-based catalyst | Enantioselective C-H carbonylation of prochiral arylsulfonamides | Stereoselective construction of lactam-type products. acs.org |

Oxidation Catalysis

While specific examples detailing the use of this compound as a primary catalyst in oxidation reactions are not extensively documented in the reviewed literature, the broader class of sulfonamides and related structures are relevant in catalytic oxidation processes. The principles of catalysis often involve the modulation of electronic and steric properties of a ligand or catalyst, and the trifluoroethylsulfonyl group in this compound possesses unique characteristics that could be advantageous in designing new oxidation catalysts.

The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent sulfonyl group, potentially enhancing its ability to act as a ligand for metal-catalyzed oxidation reactions. Research into the catalytic hydrolysis and oxidation of related fluorinated compounds like 1,1,1-trichlorotrifluoroethane (CFC-113a), chloro-2,2,2-trifluoroethane (HCFC-133a), and 1,1,1-trifluoroethane (B1214931) (HFC-143a) has been explored to produce valuable chemicals such as trifluoroacetic acid and trifluoroethanol. rsc.org These studies, while not directly involving this compound, highlight the chemical transformations that fluorinated ethanes can undergo under catalytic conditions. rsc.org The catalysts employed in these transformations included various metal oxides and halides supported on materials like carbon and alumina. rsc.org

Furthermore, the development of photoredox catalysis has opened new avenues for the synthesis of complex molecules, including sulfonamides. princeton.edu This methodology allows for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are versatile intermediates for producing sulfonamides. princeton.edu While this research focuses on the synthesis of sulfonamides rather than their catalytic use, it demonstrates the growing interest in leveraging advanced catalytic systems to access these important functional groups. princeton.edu The unique properties of the trifluoroethylsulfonyl moiety could be exploited in future research to design novel ligands for photoredox-mediated oxidation reactions.

Research Directions in Medicinal Chemistry Utilizing this compound Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, and the incorporation of fluorine atoms can significantly enhance the pharmacological properties of drug candidates. researchgate.net The this compound scaffold, with its distinct trifluoroethyl group, presents several promising avenues for drug discovery and development.

Design and Synthesis of Bioactive Sulfonamide Analogues

The synthesis of novel sulfonamide analogues is a highly active area of research aimed at discovering new therapeutic agents. nih.govekb.egnih.govnih.govnih.gov The introduction of a this compound moiety into a molecule can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. mdpi.com

Recent research has focused on synthesizing hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active moieties like triazoles, pyrimidines, and various heterocyclic systems. nih.govnih.govnih.gov For instance, novel sulfonamide-derived 1,2,4-triazoles have demonstrated significant antibacterial activity. nih.gov Similarly, sulfonamide-substituted diphenylpyrimidines have been developed as potent inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. nih.gov

The synthesis of these analogues often involves standard chemical transformations, such as the reaction of a sulfonyl chloride with an appropriate amine. ekb.eg More advanced methods, including microwave-assisted synthesis and multi-component reactions, are also being employed to create diverse libraries of sulfonamide derivatives for biological screening. ekb.eg The use of amino acids as starting materials for sulfonamide synthesis is also gaining traction due to their chirality and biological relevance. nih.gov

Table 1: Examples of Bioactive Sulfonamide Analogues

| Compound Class | Biological Activity | Key Structural Features | Reference |

| Sulfonamide-derived 1,2,4-triazoles | Antibacterial | Combination of sulfonamide and triazole rings | nih.gov |

| Sulfonamide-substituted diphenylpyrimidines | Anticancer (FAK inhibitors) | Diphenylpyrimidine core with a sulfonamide substituent | nih.gov |

| Sulfonyl hydrazones | Antibacterial, Quorum sensing inhibition | Hydrazone linkage to a sulfonyl group | researchgate.net |

| Amino acid-derived sulfonamides | Antibacterial, Antiviral, Anticancer | Sulfonamide linked to an amino acid backbone | nih.gov |

| Sulfonyl or sulfonamide-containing heterocycles | Antibacterial | Sulfonyl/sulfonamide group attached to various heterocyclic rings | nih.gov |

Exploration of the Trifluoroethylsulfonyl Group as a Pharmacophore in Drug Discovery

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govnih.gov The trifluoromethyl (-CF3) group is a well-established pharmacophore in drug design, known to enhance properties like metabolic stability and binding affinity. mdpi.commdpi.com Consequently, the trifluoroethylsulfonyl group, which incorporates the -CF3 moiety, is of significant interest in the development of new drugs.

The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with biological targets. mdpi.com Furthermore, the lipophilicity conferred by the trifluoroethyl group can improve a drug's ability to cross cell membranes and reach its site of action. mdpi.com A notable example of a drug containing a trifluoromethyl group is fluoxetine, where this group enhances its penetration into the brain. mdpi.com

Development of Sulfonimidamides as Chiral Bioisosteres

Sulfonimidamides, which are aza-analogs of sulfonamides, are emerging as valuable bioisosteres in medicinal chemistry. nih.govnih.govnih.govnih.govresearchgate.net Bioisosteric replacement is a key strategy in drug design to improve a compound's properties while maintaining its biological activity. nih.gov Sulfonimidamides can offer advantages over traditional sulfonamides in terms of their three-dimensional structure and hydrogen bonding capabilities.

The synthesis of chiral sulfonimidamides is of particular interest, as chirality plays a crucial role in drug-receptor interactions. nih.gov Methods for the synthesis of both cyclic and non-cyclic sulfonimidamides have been developed, often starting from N-protected sulfinamides or through one-pot transformations from sulfonamides. nih.govresearchgate.net These synthetic routes allow for the creation of a diverse range of sulfonimidamide structures for biological evaluation. nih.govnih.govresearchgate.net

The use of sulfonimidamides as bioisosteres for sulfonamides has been successfully demonstrated in the development of γ-secretase inhibitors for potential Alzheimer's disease therapy. nih.gov This highlights the potential of this functional group to modulate the properties of bioactive molecules in a predictable and beneficial manner.

Application of Radiolabeled Derivatives in Biochemical Assays

Radiolabeled compounds are indispensable tools in biochemical assays and in vivo imaging studies, providing a means to track the distribution and metabolism of a drug candidate. The introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule allows for its detection using techniques like Positron Emission Tomography (PET).

Sulfonamide derivatives have been successfully radiolabeled for various applications. For instance, ¹⁸F- and ¹¹C-labeled sulfonamides have been developed for the in vivo radiolabeling of erythrocytes by targeting carbonic anhydrase II. nih.gov This allows for the assessment of cardiac function using PET imaging. nih.gov

The synthesis of radiolabeled analogues of existing drugs is also a common practice. For example, fluoroethyl analogues of anaplastic lymphoma kinase (ALK) inhibitors like crizotinib, alectinib, and ceritinib (B560025) have been synthesized and radiolabeled with ¹⁸F. nih.gov These radiolabeled compounds can then be used in preclinical studies to evaluate their pharmacokinetic properties, including their ability to cross the blood-brain barrier. nih.gov Given the presence of the trifluoroethyl group in this compound, it is a prime candidate for the development of ¹⁸F-labeled probes for PET imaging.

Potential in Agrochemical Research

The introduction of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netnih.gov The presence of fluorine can enhance the biological activity, metabolic stability, and other physicochemical properties of these compounds. researchgate.net

Fluorinated sulfonamides have shown promise in the agrochemical sector. researchgate.netnih.gov For example, some triazolopyrimidine sulfonamides act as herbicides by inhibiting the acetolactate synthase enzyme in plants. nih.gov The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals. nih.gov

While specific applications of this compound in agrochemical research are not extensively detailed in the provided search results, the structural features of this compound suggest it could be a valuable building block for the synthesis of new agrochemicals. The trifluoroethylsulfonyl moiety could be incorporated into various molecular scaffolds known to possess herbicidal, insecticidal, or fungicidal activity. rsc.org Research in this area would likely involve the synthesis of a library of derivatives and their subsequent screening for biological activity against various pests and weeds.

Applications in Polymer Functionalization and Material Science

The unique combination of a trifluoroethyl group and a sulfonamide moiety in this compound presents intriguing possibilities for the functionalization of polymers and the development of advanced materials. While direct, extensive research on the incorporation of this specific compound into polymers is an emerging field, the well-documented effects of its constituent functional groups—trifluoromethyl and sulfonamide—in polymer science allow for the extrapolation of its potential applications. The introduction of the 2,2,2-trifluoroethanesulfonamide group, either as a side chain or integrated into the polymer backbone, is anticipated to impart a range of desirable properties, including enhanced thermal stability, modified solubility, and specific surface characteristics.

The trifluoromethyl (-CF3) group is renowned for its ability to significantly alter the properties of polymers. Its incorporation is a widely used strategy for creating high-performance materials. Polymers featuring -CF3 groups often exhibit improved solubility in organic solvents, a lower dielectric constant, reduced water absorption, and enhanced thermal and thermo-oxidative stability. researchgate.net These characteristics make them suitable for applications in microelectronics, as advanced membrane materials, and in optical devices.

The sulfonamide group (-SO2NH2) also plays a crucial role in defining polymer characteristics. It can participate in hydrogen bonding, which influences the polymer's mechanical properties and its interaction with other substances. Furthermore, the polarity of the sulfonamide group can be leveraged to control the hydrophilic-hydrophobic balance of the material's surface.

Modification of Polymer Backbones and Side Chains

The functionalization of existing polymers with this compound or its derivatives could lead to materials with tailored properties. For instance, grafting this compound onto a polymer backbone could create a surface with low surface energy, a characteristic feature of fluorinated polymers, leading to hydrophobic and oleophobic properties.

In a different approach, monomers containing the 2,2,2-trifluoroethanesulfonamide moiety could be synthesized and subsequently polymerized or co-polymerized. This strategy allows for a more uniform distribution of the functional group along the polymer chain, leading to materials with consistent and predictable properties. Research on related sulfonamide-containing monomers has demonstrated the feasibility of creating novel polymers with controlled architectures.

Potential in High-Performance Materials

The integration of the 2,2,2-trifluoroethanesulfonamide group into polymer structures is a promising avenue for creating materials with a unique combination of properties. The electron-withdrawing nature of the trifluoromethyl group can enhance the thermal stability of the polymer, while the sulfonamide group can contribute to specific intermolecular interactions.

The table below outlines the potential effects of incorporating the 2,2,2-trifluoroethanesulfonamide moiety into different polymer types, based on established knowledge of trifluoromethyl and sulfonamide functional groups.

| Polymer Type | Potential Property Enhancement with this compound Functionalization | Potential Application Areas |

| Poly(arylene ether)s | Increased thermal stability, improved solubility in organic solvents, lower dielectric constant. researchgate.net | Microelectronics, gas separation membranes. |

| Aromatic Polyamides | Enhanced solubility, potential for modified mechanical properties due to altered hydrogen bonding. researchgate.net | High-performance fibers, specialty films. |

| Polyacrylates/ Polymethacrylates | Tunable surface energy and wettability, potentially high glass transition temperatures. nih.gov | Coatings, functional surfaces, biomedical devices. |

| Polyimides | Improved processability, lower water uptake, enhanced optical transparency. researchgate.net | Aerospace components, flexible electronics. |

Research Findings on Related Polymer Systems

While direct studies on polymers functionalized with this compound are limited, research on analogous systems provides valuable insights. For example, studies on methacrylate (B99206) polymers with sulfone-containing side chains have shown that the structure of the functional group significantly impacts the polymer's thermal properties and surface hydrophilicity. nih.gov A polymer containing a sulfolane (B150427) group, for instance, exhibited a notably high glass transition temperature (Tg = 188°C). nih.gov

Similarly, the introduction of trifluoromethyl groups into poly(arylene ether)s and aromatic polyimides has been shown to be a successful strategy for developing materials with a superior combination of thermal, mechanical, and electrical properties. researchgate.net These findings underscore the potential of the 2,2,2-trifluoroethanesulfonamide group to serve as a versatile building block in the design of next-generation functional polymers and materials. The following table summarizes key findings from research on polymers with related functional moieties.

| Functional Moiety | Polymer System | Key Research Finding | Reference |

| Trifluoromethyl (-CF3) | Poly(arylene ether)s, Aromatic Polyimides | Enhanced thermal stability, solubility, and optical transparency; lower dielectric constant and water uptake. | researchgate.net |

| Sulfone (-SO2-) | Methacrylate Polymers | High glass transition temperatures and tunable surface hydrophilicity depending on the specific sulfone structure. | nih.gov |

| Sulfonamide (-SO2NH-) | Fluorinated Polyamides | Good solubility in organic solvents and amorphous nature. | researchgate.net |

The continued exploration of monomers and polymers incorporating the 2,2,2-trifluoroethanesulfonamide group is a promising frontier in material science, with the potential to yield novel materials for a wide array of advanced applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing high-purity 2,2,2-Trifluoroethane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Utilize sulfonation of trifluoroethylamine derivatives under controlled acidic conditions (e.g., sulfuric acid or chlorosulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to minimize side products. Purify via recrystallization in non-polar solvents or column chromatography with silica gel. Validate purity using HPLC (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Employ fume hoods to mitigate inhalation risks, wear nitrile gloves, and use chemical-resistant goggles. Store the compound at 0–6°C to prevent decomposition. Neutralize waste with 10% sodium bicarbonate before disposal, and collaborate with certified hazardous waste management services .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and functional properties?

- Methodology : Combine NMR to confirm trifluoromethyl group integrity, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify sulfonamide N-H stretching (3200–3400 cm). Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and thermal conditions, and what degradation pathways dominate?

- Methodology : Conduct accelerated stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at 25–100°C. Expose the compound to buffered solutions (pH 1–13) and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Hydrolytic cleavage of the sulfonamide bond is a key degradation mechanism under alkaline conditions .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies. Use molecular dynamics (MD) simulations to assess solvent effects (e.g., DMSO vs. water). Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Cross-reference multiple datasets (e.g., NMR, X-ray crystallography) from peer-reviewed literature. Perform heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous peak assignments. Collaborate with open-data repositories to access raw spectral files for independent validation .

Q. What strategies are effective for designing this compound analogs with enhanced biological activity while minimizing toxicity?

- Methodology : Use structure-activity relationship (SAR) studies to modify the sulfonamide moiety (e.g., introducing electron-withdrawing groups). Screen analogs in vitro for cytotoxicity (MTT assay) and target binding (surface plasmon resonance). Prioritize compounds with logP values <2 to improve pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.